molecular formula C₃₅H₃₄O₆ B1140176 Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose CAS No. 91364-12-4

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose

Cat. No.: B1140176
CAS No.: 91364-12-4
M. Wt: 550.64
InChI Key:
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Description

Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose, also known as this compound, is a useful research compound. Its molecular formula is C₃₅H₃₄O₆ and its molecular weight is 550.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

Compounds such as Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-alpha-D-mannofuranose are crucial in the synthesis of complex molecules. For instance, they have been utilized in the synthesis of antibiotics like 1,5-dideoxy-1,5-imino-D-mannitol, demonstrating their importance in developing therapeutic agents (Broxterman et al., 1988). These compounds' ability to undergo various chemical reactions makes them valuable tools in medicinal chemistry for creating bioactive molecules with potential health benefits.

Development of Glycopeptide Libraries

The derivatives of this compound have been used as building blocks for glycopeptide libraries. This application highlights their versatility in synthesizing chiral O-(Z-alpha-aminoacyl) sugars, which are important for creating diverse glycopeptide structures for biological research and potential therapeutic applications (Katritzky et al., 2007).

Oligonucleotide Synthesis

A novel application in the synthesis of oligonucleotides involves attaching benzyl 5,6-ditrifluoroacetamido-5,6-dideoxy-2-O-(4,4′-dimethoxytrityl)-α-D-mannofuranose to a controlled pore glass, generating a new universal solid support. This advancement facilitates the preparation of various oligonucleotides, including those with unusual baselabile nucleosides, demonstrating the compound's utility in genetic engineering and research (Azhayev, 1999).

Properties

IUPAC Name

1-[(3aR,4S,6S)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34O6/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33H,23-24H2,1-2H3/t30-,31?,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFSXRAQVHMPKF-FEHQCYDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H](C2O1)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676220
Record name Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91364-12-4
Record name Benzyl (3xi)-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-erythro-hexofuranosid-5-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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